molecular formula C18H19FN4O2S B2400414 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one CAS No. 2309187-95-7

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one

Cat. No. B2400414
CAS RN: 2309187-95-7
M. Wt: 374.43
InChI Key: UGCYHYMOHULHND-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to the specified chemical have shown significant promise in antitumor applications. Notably, the synthesis of novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent cytotoxicity against several tumor cell lines, indicating potential use in cancer therapy (Naito et al., 2005). Additionally, pyrimidine-piperazine-chromene and -quinoline conjugates exhibited anti-proliferative activities against human breast cancer cell lines, suggesting their utility in developing anticancer drugs (Parveen et al., 2017).

Antimicrobial and Antiviral Activities

Research into urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents (Reddy et al., 2013).

Antiemetic Properties

A study on the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines identified new compounds with powerful antiemetic activity, further underscoring the therapeutic potential of similar compounds in treating nausea and vomiting (Mattioda et al., 1975).

Neuroinflammation Imaging

In the context of neurodegenerative diseases, a study developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicating applications in diagnosing and monitoring neurodegenerative conditions (Lee et al., 2022).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives to predict their efficacy as corrosion inhibitors on iron surfaces, demonstrating the versatility of these compounds beyond biological applications (Kaya et al., 2016).

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[3-(4-methylsulfanylphenyl)propanoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-26-15-5-2-13(3-6-15)4-7-16(24)22-8-9-23(17(25)12-22)18-20-10-14(19)11-21-18/h2-3,5-6,10-11H,4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCYHYMOHULHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one

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